4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 349612-25-5
VCID: VC4318108
InChI: InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
SMILES: C1=CC(=CC=C1C(=O)NC2=NN=CS2)F
Molecular Formula: C9H6FN3OS
Molecular Weight: 223.23

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 349612-25-5

Cat. No.: VC4318108

Molecular Formula: C9H6FN3OS

Molecular Weight: 223.23

* For research use only. Not for human or veterinary use.

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide - 349612-25-5

Specification

CAS No. 349612-25-5
Molecular Formula C9H6FN3OS
Molecular Weight 223.23
IUPAC Name 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Standard InChI Key XZVCYNGKJYPEGW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=NN=CS2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is C₁₀H₇FN₃OS, with a molecular weight of 223.23 g/mol . The structure comprises a benzamide moiety linked to the 2-position of a 1,3,4-thiadiazole ring, with a fluorine substituent at the 4-position of the benzene ring (Figure 1). The thiadiazole ring contributes to the compound’s planar geometry, facilitating π-π stacking interactions with biological targets .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorption bands include stretches for the amide C=O group (~1678 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N-H bending (~1530 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): Signals at δ 7.39–8.68 ppm correspond to aromatic protons, while the amide NH proton appears as a broad singlet near δ 13.3 ppm .

    • ¹³C NMR: The carbonyl carbon resonates at ~165 ppm, with aromatic carbons in the 120–140 ppm range .

  • Mass Spectrometry (MS): The molecular ion peak at m/z 223.1 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns consistent with thiadiazole cleavage .

Physicochemical Parameters

PropertyValueSource
logP (Partition coefficient)3.55
Hydrogen bond donors1
Hydrogen bond acceptors5
Polar surface area54.6 Ų
Solubility (logS)-3.80

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Formation of the Thiadiazole Core: Condensation of thiosemicarbazide with a carbonyl compound (e.g., pyridine-2-carbaldehyde) under acidic conditions yields 2-aminothiadiazole intermediates .

  • Amide Coupling: Reaction of the thiadiazole amine with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) produces the target compound .

Example Procedure:

  • Step 1: 2-Amino-5-(pyridin-2-yl)-1,3,4-thiadiazole is synthesized by refluxing thiosemicarbazide with pyridine-2-carbaldehyde in ethanol/HCl .

  • Step 2: The amine intermediate is treated with 4-fluorobenzoyl chloride in dichloromethane, yielding 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide .

Structural Modifications

Variations in the benzamide substituents (e.g., nitro, methoxy, or trifluoromethyl groups) significantly influence bioactivity. For instance:

  • Nitro Derivatives: Enhance cytotoxicity against prostate cancer (PC3) cells (IC₅₀: 1.7–7.6 µM) .

  • Methoxy Derivatives: Improve 15-lipoxygenase (15-LOX) inhibition (IC₅₀: 19–75 µM), a target in inflammation and cancer .

Biological Activities and Mechanisms

Anticancer Activity

4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit potent cytotoxicity across multiple cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HCT116 (Colorectal)1.2
SKOV-3 (Ovarian)9.7
PC3 (Prostate)0.68

The fluorine atom enhances electron-withdrawing effects, increasing interactions with DNA or enzyme active sites .

Enzyme Inhibition

  • 15-Lipoxygenase (15-LOX): Methoxylated derivatives inhibit 15-LOX (IC₅₀: 19 µM), reducing inflammatory mediators .

  • Tyrosine Kinase: Thiadiazole scaffolds disrupt ATP binding in kinases, impeding signal transduction in cancer cells .

Apoptosis Induction

Flow cytometry studies reveal that nitro-substituted analogs induce apoptosis in HT29 colon cancer cells via caspase-3 activation .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Electron-Withdrawing Groups (EWGs): Fluorine and nitro groups enhance cytotoxicity by stabilizing charge-transfer complexes with DNA .

  • Thiadiazole Ring Planarity: Facilitates intercalation into DNA or stacking with aromatic residues in enzymes .

  • Amide Linker: Serves as a hydrogen bond donor/acceptor, critical for target binding .

Pharmacokinetic and Toxicity Profiles

  • Absorption: High logP (3.55) suggests good intestinal absorption .

  • Metabolism: Predicted hepatic clearance via cytochrome P450 enzymes, with potential sulfation of the thiadiazole ring .

  • Toxicity: Limited acute toxicity in murine models (LD₅₀ > 500 mg/kg), though chronic studies are pending .

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